

Ti-Si binary phase diagram analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Titanium silicide (Ti5Si3)

Cat. No.: B078168

Get Quote

Introduction to the Ti-Si System

The Ti-Si binary system is of significant technological interest, primarily due to the beneficial effects of silicon additions on the high-temperature performance of titanium alloys, such as improved creep and oxidation resistance.[1] This is achieved through solid solution strengthening and the precipitation of hard, stable titanium silicide phases.[1] The system is characterized by several intermetallic compounds and a series of invariant reactions that dictate the microstructure and properties of Ti-Si alloys. The earliest comprehensive investigations of the Ti-Si phase diagram date back to the 1950s, with ongoing refinements through advanced experimental techniques and thermodynamic modeling.[1][2]

A notable feature of the Ti-rich side of the diagram is the dispute over the stability of the Ti₃Si phase. Some assessments consider the eutectoid reaction to be β -Ti $\rightarrow \alpha$ -Ti + Ti₅Si₃, terming this the "metastable" version, while others recognize a stable eutectoid reaction β -Ti $\rightarrow \alpha$ -Ti + Ti₃Si, which is preceded by a peritectoid reaction β -Ti + Ti₅Si₃ \rightarrow Ti₃Si.[2][3][4] This guide will present data reflecting the stable phase diagram.

Quantitative Phase Diagram Data

The quantitative data for the Ti-Si system, including invariant reactions and the crystallographic properties of its constituent phases, are summarized below.

Invariant Reactions

The invariant reactions in the Ti-Si system define the temperatures and compositions at which three phases are in thermodynamic equilibrium. These transformations are critical for

understanding solidification pathways and solid-state transformations.

Reaction Type	Reaction Equation	Temperature (°C)	Temperature (K)	Composition (at. % Si)
Eutectic	L ↔ β-Ti + Ti₅Si₃	1330	1603	13.0
Eutectic	L ↔ TiSi + TiSi ₂	1470	1743	64.1
Eutectic	L ↔ TiSi ₂ + (Si)	1330	1603	86.0
Peritectic	L + Ti₅Si₃ ↔ Ti₅Si₄	1920	2193	48.0
Peritectic	L + Ti₅Si₄ ↔ TiSi	1570	1843	60.0
Peritectoid	β-Ti + Ti₅Si₃ ↔ Ti₃Si	1170	1443	~24.0
Eutectoid	β-Ti ↔ α-Ti+ Ti₃Si	862	1135	1.1
Congruent Melting	L ↔ Ti₅Si₃	2130	2403	37.5
Congruent Melting	L ↔ TiSi2	1500	1773	66.7

Data compiled from multiple sources, with representative values chosen.[3][4][5]

Crystallographic Data of Phases

The Ti-Si system contains several stable solid phases, each with a distinct crystal structure that influences the material's properties.

Phase	Formula	Pearson Symbol	Space Group	Crystal System	Lattice Parameters (nm)
α-Ti (HCP)	Ti	hP2	P6₃/mmc	Hexagonal	a = 0.295, c = 0.468
β-Ti (BCC)	Τi	cl2	lm-3m	Cubic	a = 0.332 (at 900°C)
Ti₃Si	Ti₃Si	tP16	P4 ₂ /n	Tetragonal	a = 1.019, c = 0.508
Ti₅Si₃	Ti₅Si₃	hP16	P6₃/mcm	Hexagonal (D8 ₈)	a = 0.744, c = 0.514
Ti ₅ Si ₄	Ti5Si4	tl36	I4/mcm	Tetragonal	a = 0.713, c = 1.299
TiSi	TiSi	oS8	Pnma	Orthorhombic	a = 0.653, b = 0.365, c = 0.500
TiSi ₂ (C54)	TiSi2	oF24	Fddd	Orthorhombic	a = 0.827, b = 0.480, c = 0.855
(Si)	Si	cF8	Fd-3m	Cubic (Diamond)	a = 0.543

Data compiled from multiple sources.[2][3][6][7]

Experimental Protocols for Phase Diagram Determination

The determination of the Ti-Si phase diagram has historically relied on a combination of experimental techniques to identify phase boundaries and transition temperatures.

Alloy Preparation and Homogenization

- Material Synthesis: Alloys are typically prepared by arc-melting high-purity elemental titanium
 (≥99.7%) and silicon (≥99.999%) under a high-purity argon atmosphere to prevent oxygen
 and nitrogen contamination.[8] The buttons are often melted multiple times to ensure
 chemical homogeneity.
- Contamination Control: Interstitial impurities like oxygen and nitrogen can significantly alter
 phase boundaries.[3] To mitigate this, hardness measurements are often performed on
 control samples of pure titanium subjected to the same melting process.[1] Chemical
 analysis may also be used to quantify interstitial content.[4]
- Homogenization: As-cast samples are sealed in quartz or other inert capsules under vacuum
 or partial argon pressure. They are then subjected to high-temperature isothermal heat
 treatments for extended durations to achieve equilibrium. For example, homogenization can
 be carried out at temperatures between 923 K and 1373 K for times ranging from 72 to over
 850 hours, depending on the temperature and composition.[3][4] Following annealing,
 samples are rapidly quenched in water or brine to retain the high-temperature
 microstructure.

Phase and Transformation Analysis

- Thermal Analysis: Differential Thermal Analysis (DTA) is a primary technique for detecting the temperatures of invariant reactions (e.g., eutectic, peritectic) and other phase transformations.[3] Samples are heated and cooled at controlled rates while monitoring the temperature difference between the sample and a reference material.
- X-Ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present
 in the alloys after heat treatment.[1] By analyzing samples quenched from various
 temperatures, phase boundaries can be determined.
- Metallography and Microscopy:
 - Sample Preparation: Quenched samples are sectioned, mounted, and polished using standard metallographic procedures. Etching with appropriate reagents (e.g., Kroll's reagent) reveals the microstructure.
 - Microstructural Analysis: Light optical microscopy and Scanning Electron Microscopy
 (SEM) are used to observe the morphology, distribution, and volume fraction of the

constituent phases.[3]

- Compositional Analysis: SEM equipped with Energy-Dispersive X-ray Spectroscopy (EDS)
 or Electron Probe Microanalysis (EPMA) is employed to determine the chemical
 composition of individual phases, which is crucial for mapping out the phase fields and
 solvus lines.[9]
- High-Resolution Analysis: Transmission Electron Microscopy (TEM) combined with selected area electron diffraction (SAED) provides detailed crystallographic information and is used to identify fine precipitates and confirm phase identities.[10][11]

Visualization of Phase Transformation

To illustrate the logical relationship of phase transformations, the following diagram shows the cooling pathway for a hypoeutectic Ti-Si alloy with approximately 10 atomic percent silicon.

Caption: Cooling pathway for a hypoeutectic Ti-10 at.% Si alloy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. tecnologiammm.com.br [tecnologiammm.com.br]
- 6. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]

- 10. pubs.aip.org [pubs.aip.org]
- 11. GROWTH AND STRUCTURE OF TITANIUM SILICIDE PHASES FORMED BY THIN TI FILMS ON SI CRYSTALS [iris.cnr.it]
- To cite this document: BenchChem. [Ti-Si binary phase diagram analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078168#ti-si-binary-phase-diagram-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com